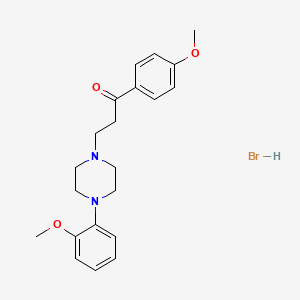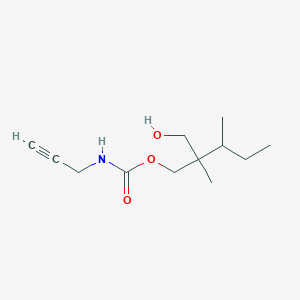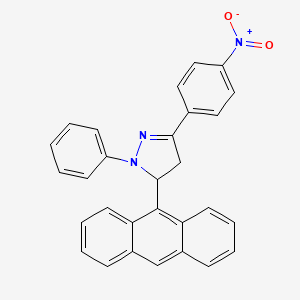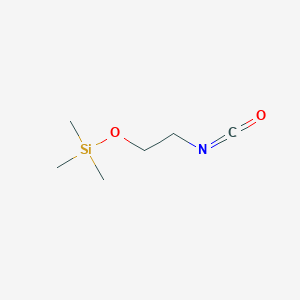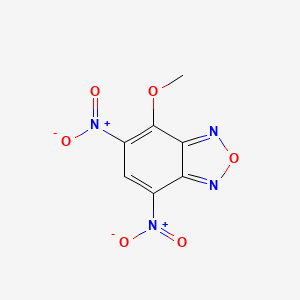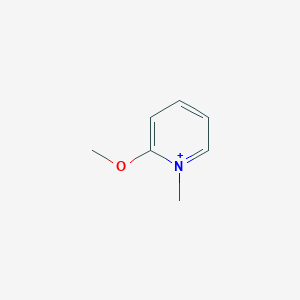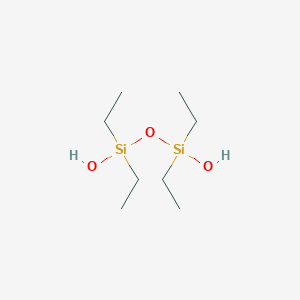
Tetraethyldisiloxane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C8H22O3Si2. It is a type of disiloxane, which is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to organic groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C) in the presence of a transition metal catalyst . The reaction is highly efficient and can tolerate a wide range of functional groups, making it a versatile method for producing disiloxane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its simplicity, efficiency, and safety . The process typically involves the reaction of monochlorosilanes with water, followed by the condensation of the resulting silanols to form the disiloxane structure.
Chemical Reactions Analysis
Types of Reactions
Tetraethyldisiloxane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as platinum, palladium, and rhodium. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and resins .
Scientific Research Applications
Tetraethyldisiloxane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetraethyldisiloxane-1,3-diol involves its ability to participate in hydrosilylation reactions. The Si-H bonds in the compound can react with unsaturated carbon-carbon bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds . This reactivity is crucial for its applications in the synthesis of organosilicon compounds and polymers.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl-1,3-disiloxanediol: Similar in structure but with methyl groups instead of ethyl groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound with different organic substituents.
Uniqueness
Tetraethyldisiloxane-1,3-diol is unique due to its ethyl groups, which impart different physical and chemical properties compared to its methyl-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Properties
CAS No. |
18420-10-5 |
|---|---|
Molecular Formula |
C8H22O3Si2 |
Molecular Weight |
222.43 g/mol |
IUPAC Name |
[diethyl(hydroxy)silyl]oxy-diethyl-hydroxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
LYDOHRFVHHOBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(O)O[Si](CC)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



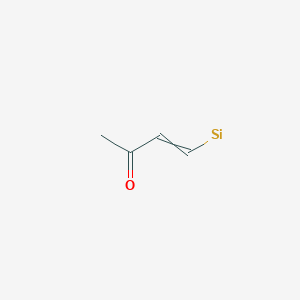


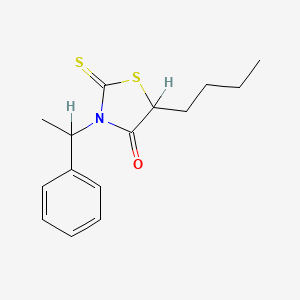

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
